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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, available
clinical data, and experimental protocols for investigating the combination therapy of
Atrasentan, a selective endothelin A (ETA) receptor antagonist, and sodium-glucose
cotransporter-2 (SGLT2) inhibitors in the context of chronic kidney disease (CKD), particularly
IgA nephropathy (IgAN) and diabetic kidney disease (DKD).

Introduction and Scientific Rationale

Chronic kidney disease is a progressive condition characterized by a decline in renal function
and often accompanied by persistent proteinuria, a strong predictor of adverse outcomes. The
combination of Atrasentan and SGLT2 inhibitors represents a promising therapeutic strategy
by targeting two distinct and complementary pathways involved in the pathophysiology of CKD.

Atrasentan is a potent and selective antagonist of the endothelin A (ETA) receptor.[1]
Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor implicated
in renal diseases through the promotion of inflammation, fibrosis, and podocyte injury.[2] By
blocking the ETA receptor, Atrasentan aims to mitigate these detrimental effects.

SGLT2 inhibitors, initially developed as anti-diabetic agents, have demonstrated significant
renal and cardiovascular benefits.[3] Their mechanism of action in the kidney involves the
inhibition of glucose reabsorption in the proximal tubule, leading to natriuresis and a reduction
in intraglomerular pressure.[4][5]
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The rationale for combining these two drug classes lies in their potential for synergistic or
additive effects on reducing proteinuria and slowing the progression of kidney disease, while
potentially mitigating side effects. For instance, the diuretic effect of SGLT2 inhibitors may
counteract the fluid retention sometimes associated with endothelin receptor antagonists.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Atrasentan and SGLT2 inhibitors provide a strong basis
for their combined use.
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Figure 1: Atrasentan Signaling Pathway in Kidney Disease
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Atrasentan blocks the ET-1/ETA receptor signaling pathway.
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Figure 2: SGLT2 Inhibitor Mechanism of Action in the Kidney
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SGLT2 inhibitors block glucose and sodium reabsorption.
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Clinical Trial Data

Several clinical trials are investigating the safety and efficacy of Atrasentan in combination
with SGLT2 inhibitors. The following tables summarize the available quantitative data from key
studies.

Table 1: ALIGN Phase lll Trial (Interim Analysis) -
Atrasentan in IgA Nephropathy

Atrasentan + SGLT2i

Parameter Placebo + SGLT2i (n=15)
(n=14)

Baseline UPCR (g/g), median
1.4 (1.0, 2.0) 1.4 (1.0, 2.0)

(Q1, Q3)

Change in UPCR from

) -39.6% -3.4%

Baseline at Week 36

Between-Group Difference -37.4 percentage points (95%

(Geometric Mean) Cl: -57.2 t0 -8.5)

Fluid Retention Adverse 11.2% (in the main atrasentan 8.2% (in the main placebo

Events cohort) cohort)

UPCR: Urine Protein-to-Creatinine Ratio. Data from an exploratory stratum of the ALIGN trial.

Table 2: SONAR Trial (Post-Hoc Analysis) - Atrasentan in
Diabetic Kidney Disease

Atrasentan + Atrasentan alone

Parameter . p-value
SGLT2i (n=42) (matched controls)

Change in Body -1.2 kg (95% CI: -2.3

_ N/A 0.028

Weight at 6 Weeks to -0.1)

Change in UACR at 6
Further decrease N/A N/A

Weeks
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UACR: Urine Albumin-to-Creatinine Ratio. This was a post-hoc analysis of a small number of
patients.

Table 3: ASSIST Phase Il Trial Design - Atrasentan in IgA
Nenl I ith SGLT2i Racl BY

Randomized, double-blind, placebo-controlled,

Study Design
crossover

~52 adults with biopsy-proven IgAN on stable

Population . N
SGLT2i and RAS inhibitor therapy

] o eGFR = 30 mL/min/1.73 m2, 24-hour total urine
Inclusion Criteria ]
protein > 0.5 g/day

Intervention Atrasentan (0.75 mg daily) vs. Placebo
Primary Endpoint Change in UPCR from baseline to week 12
Secondary Endpoint Change in UPCR from baseline to week 24

This table describes the design of an ongoing clinical trial. Results are not yet available.

Experimental Protocols

The following protocols are provided as a guide for researchers. Specific details may need to
be adapted based on the experimental context.

Clinical Trial Protocol: Atrasentan and SGLT2i in IgA
Nephropathy (Based on ASSIST Trial)
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Figure 3: ASSIST Clinical Trial Workflow
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ASSIST trial crossover design workflow.

Objective: To evaluate the safety and efficacy of Atrasentan versus placebo in patients with
IgA Nephropathy already receiving a stable dose of an SGLT2 inhibitor.

Methodology:
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» Patient Screening and Enrollment:
o Confirm diagnosis of IgA Nephropathy via kidney biopsy.

o Ensure patients are on a maximally tolerated and stable dose of a renin-angiotensin
system (RAS) inhibitor for at least 12 weeks.

o Patients must be on a stable dose of an SGLT2 inhibitor for at least 8 weeks or complete
an 8-week run-in period with an SGLT2 inhibitor.

o Verify eGFR is = 30 mL/min/1.73 m2 and 24-hour total urine protein is > 0.5 g/day .
e Randomization and Treatment:

o Randomize eligible patients in a 1:1 ratio to one of two treatment sequences (Atrasentan
then Placebo, or Placebo then Atrasentan).

o Administer Atrasentan (0.75 mg) or matching placebo orally once daily for 12 weeks.

o Following a 12-week washout period, crossover patients to the alternate treatment for 24
weeks.

o Efficacy and Safety Assessments:

o Primary Endpoint: Measure the change in urinary protein-to-creatinine ratio (UPCR) from
baseline to week 12.

o Secondary Endpoint: Measure the change in UPCR from baseline to week 24.

o Exploratory Endpoints: Monitor the change in estimated glomerular filtration rate (eGFR)
over the study period.

o Safety Monitoring: Record all adverse events, with a particular focus on fluid retention, and
monitor vital signs and laboratory parameters throughout the study.

Preclinical Protocol: Atrasentan and SGLT2i in a
Diabetic Nephropathy Mouse Model
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Objective: To evaluate the combined effect of Atrasentan and an SGLT2 inhibitor on renal
function and pathology in a mouse model of diabetic nephropathy.

Methodology:
e Animal Model and Grouping:

o Use a validated model of diabetic nephropathy, such as db/db mice or streptozotocin-

induced diabetic mice.
o Establish the following experimental groups:

Vehicle Control

Atrasentan alone

SGLT2 inhibitor alone

Atrasentan + SGLT2 inhibitor combination

e Drug Administration:

o Administer Atrasentan and the SGLT2 inhibitor at clinically relevant doses, adjusted for
the animal model. Administration can be via oral gavage or in drinking water.

o Treat animals for a duration sufficient to induce significant renal pathology in the control
group (e.g., 8-12 weeks).

¢ Qutcome Measures:

o Proteinuria: Collect 24-hour urine samples at regular intervals and measure the urine
albumin-to-creatinine ratio (UACR).

o Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) at the end of
the study.

o Histopathology: At the end of the study, perfuse and collect kidneys for histological
analysis. Perform Periodic acid-Schiff (PAS) staining to assess glomerulosclerosis and
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tubular injury, and immunohistochemistry for markers of fibrosis (e.g., collagen IV) and
inflammation.

o Blood Pressure: Monitor systolic and diastolic blood pressure throughout the study using a
non-invasive tail-cuff method.

Measurement of Urinary Protein-to-Creatinine Ratio
(UPCR)

Principle: The UPCR is a reliable method to estimate 24-hour proteinuria from a spot urine
sample, correcting for variations in urine concentration.

Procedure:
o Sample Collection: Collect a spot urine sample, preferably the first morning void.
o Laboratory Analysis:

o Measure the urine protein concentration (in mg/dL) using a standard laboratory assay
(e.q., pyrogallol red-molybdate colorimetric method).

o Measure the urine creatinine concentration (in mg/dL) using a standard laboratory assay
(e.g., Jaffe reaction or enzymatic method).

o Calculation:

o UPCR (g/g) = Urine Protein (mg/dL) / Urine Creatinine (mg/dL)

Calculation of Estimated Glomerular Filtration Rate
(eGFR)

Principle: The eGFR is calculated using the Chronic Kidney Disease Epidemiology
Collaboration (CKD-EPI) 2021 equation, which is based on serum creatinine, age, and sex.

Formula: eGFR = 142 x min(Scr/k, 1)a x max(Scr/k, 1)-1.200 x 0.9938Age x 1.012 [if female]

Where:
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Scr is serum creatinine in mg/dL

K is 0.7 for females and 0.9 for males

a is -0.241 for females and -0.302 for males

min indicates the minimum of Scr/k or 1

max indicates the maximum of Scr/k or 1

Conclusion

The combination of Atrasentan and SGLT2 inhibitors holds significant promise as a novel
therapeutic strategy for patients with chronic kidney disease. The distinct and complementary
mechanisms of action, coupled with emerging clinical data, suggest the potential for enhanced
anti-proteinuric effects and renal protection. The protocols outlined in these application notes
provide a framework for researchers to further investigate and validate the clinical utility of this
combination therapy. As results from ongoing clinical trials become available, a more definitive
understanding of the efficacy and safety of this dual-pathway approach will emerge.
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[https://www.benchchem.com/product/b1666376#atrasentan-use-in-combination-with-sglt2-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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